molecular formula C11H10N2OS B2740196 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime CAS No. 551920-90-2

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

Cat. No.: B2740196
CAS No.: 551920-90-2
M. Wt: 218.27
InChI Key: JOAXXKUJFTYTGF-KPKJPENVSA-N
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Description

Synthesis Analysis

Oxime esters, which “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” could be classified as, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-induced one-pot reaction via three-component reaction of aldehyde, aniline, and NHPI esters has been described for the preparation of oxime ester compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is not specifically mentioned in the available resources .


Chemical Reactions Analysis

Oxime esters have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specifically mentioned in the available resources .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Quinoline derivatives have been extensively studied for their biological activities, including anticancer, antioxidant, and antimicrobial properties. For example, a study by Korcz et al. (2018) on quinoline-3-carbaldehyde hydrazones demonstrated pronounced cancer cell growth inhibitory effects, suggesting potential for anticancer therapy development (Korcz et al., 2018). Similarly, Zhang et al. (2013) synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives with significant antioxidant activities, highlighting their potential as novel antioxidants (Zhang et al., 2013).

Synthetic Chemistry and Material Science

Quinoline derivatives have found applications in synthetic chemistry and material science due to their versatile chemical properties. Giannopoulos et al. (2014) utilized a quinoline derivative ligand in the synthesis of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, indicating potential applications in materials science (Giannopoulos et al., 2014). Additionally, the use of quinoline derivatives in the development of fluorescent materials and dyes has been explored, as demonstrated by Bogza et al. (2018), who reported moderate to high fluorescence quantum yields for thieno[3,2-c]quinoline derivatives (Bogza et al., 2018).

Future Directions

The utilization of a visible-light-mediated reaction to yield oxime esters can be a promising strategy . This could potentially be applied to the synthesis of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime”.

Properties

IUPAC Name

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAXXKUJFTYTGF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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